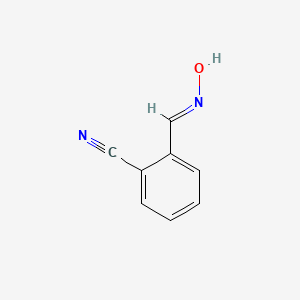

2-Cyanobenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyanobenzaldehyde oxime is a dipolarophile that contains the functional group of an arylacetylene . It crystallizes in the monoclinic system with space group P2/a and has an asymmetric unit of 8 molecules .

Synthesis Analysis

Oxime radicals, which are generated from oximes, have been underestimated for a long time as useful intermediates for organic synthesis . Oxime radicals have been known since 1964, and their broad synthetic potential was not recognized until the last decade . A new strategy for direct preparation of Schiff base as well as oxime compounds through oxidation of primary benzylic or allylic alcohols in the presence of amines by complexation of Mn (III) to a polymeric Schiff base ligand based on polysalicylaldehyde (PSA-Schiff base-Mn (III) complex) has been introduced .Molecular Structure Analysis

A systematic analysis of intermolecular homomeric oxime…oxime interactions has been reported, and hydrogen-bond patterns for four major categories of oximes (R’ = -H, -CH3, -NH2, -CN), based on all available structural data in the CSD, complemented by six new relevant crystal structures . Spectral features have been revealed that characterize the participation of C=O groups of unsubstituted benzaldehyde molecules in the occurrence of intermolecular hydrogen bonds C=O…H-C with the formation of molecular dimers of different types .Chemical Reactions Analysis

Oxime radicals have been used in numerous selective reactions of oxidative cyclization, functionalization, and coupling . Over the past decade, a diverse pattern of methods for oxidative cyclization involving oxime radicals was developed .Physical And Chemical Properties Analysis

Oxime stereoisomers have important pharmacological properties and studies revealed that Z -isomers are more stable and predominant than E -isomers .Mechanism of Action

Organophosphorus (OP) pesticides and nerve agents inhibit the function of acetylcholinesterase (AChE). Oximes, such as 2-Cyanobenzaldehyde oxime, can reactivate the enzyme—acetylcholinesterase (AChE) . The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-7-3-1-2-4-8(7)6-10-11/h1-4,6,11H/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMACDJMJFWTQR-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2768956.png)

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)

![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2768972.png)